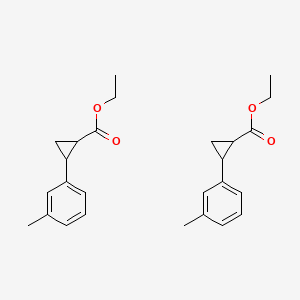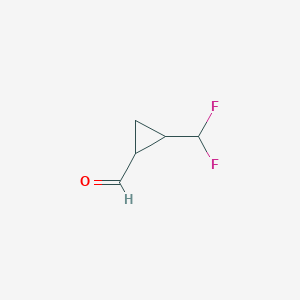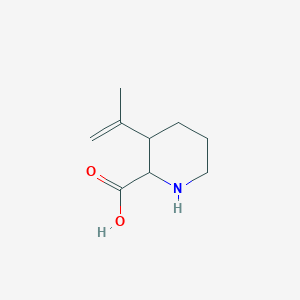
3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-(prop-1-én-2-yl)pipéridine-2-carboxylique est un composé chimique qui a suscité un intérêt dans la recherche scientifique en raison de ses applications thérapeutiques et industrielles potentielles. Ce composé est caractérisé par sa formule moléculaire C₉H₁₅NO₂ et une masse molaire de 169,22 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 3-(prop-1-én-2-yl)pipéridine-2-carboxylique implique généralement l'hydrogénation de dérivés de la pyridine en utilisant divers nanocatalyseurs tels que le cobalt, le ruthénium et le nickel . Les conditions de réaction comprennent souvent des températures et des pressions spécifiques pour assurer l'obtention du produit souhaité avec une pureté et un rendement élevés.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles impliquent probablement des versions évolutives des méthodes de synthèse en laboratoire. Ces méthodes seraient optimisées pour la rentabilité, l'efficacité et la sécurité afin de répondre aux exigences industrielles.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-(prop-1-én-2-yl)pipéridine-2-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium. Les conditions de ces réactions varient, mais impliquent souvent des températures et des pressions contrôlées pour assurer le résultat souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.
Applications De Recherche Scientifique
L'acide 3-(prop-1-én-2-yl)pipéridine-2-carboxylique a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme brique dans la synthèse de molécules plus complexes.
Biologie : Investigé pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-(prop-1-én-2-yl)pipéridine-2-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Bien que les mécanismes détaillés ne soient pas largement documentés, on sait qu'il interagit avec diverses enzymes et récepteurs, influençant les processus biologiques.
Mécanisme D'action
The mechanism of action of 3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with various enzymes and receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires à l'acide 3-(prop-1-én-2-yl)pipéridine-2-carboxylique comprennent :
®-(-)-Acide 3-pipéridine carboxylique : Connu pour son effet inhibiteur sur la recapture du GABA.
Dérivés de la pipéridine : Ces composés présentent souvent des propriétés chimiques et des activités biologiques similaires.
Unicité
Ce qui distingue l'acide 3-(prop-1-én-2-yl)pipéridine-2-carboxylique, c'est sa structure unique, qui permet des interactions spécifiques avec des cibles biologiques, ce qui en fait un composé précieux dans la recherche scientifique et les applications industrielles.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-prop-1-en-2-ylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-6(2)7-4-3-5-10-8(7)9(11)12/h7-8,10H,1,3-5H2,2H3,(H,11,12) |
Clé InChI |
USCXXFGNRMSWFK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCCNC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate](/img/structure/B12308707.png)
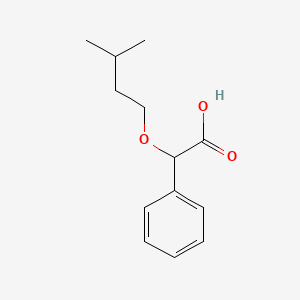
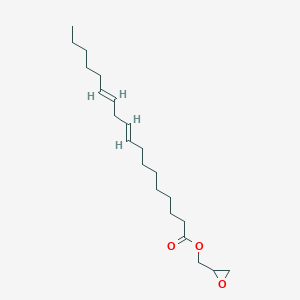
![rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, trifluoroacetic acid, cis](/img/structure/B12308723.png)
![(4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester](/img/structure/B12308731.png)
![4-Amino-2-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}butanoic acid](/img/structure/B12308738.png)
![4-Chlorothieno[2,3-d]pyridazine](/img/structure/B12308742.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B12308747.png)

